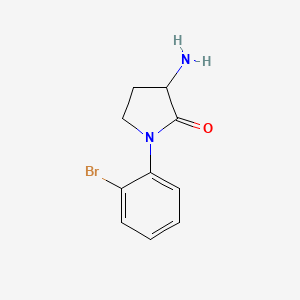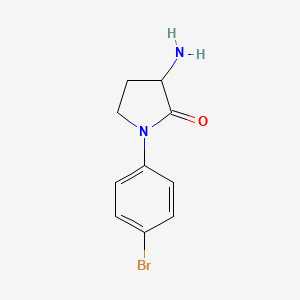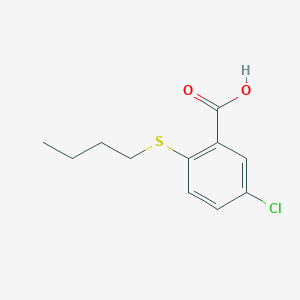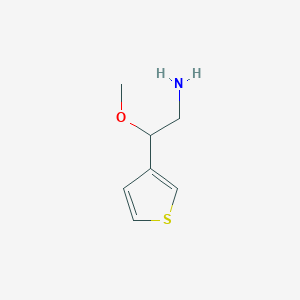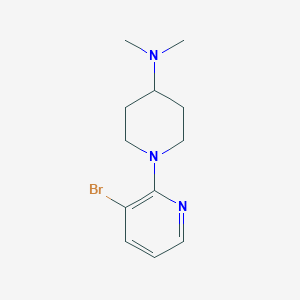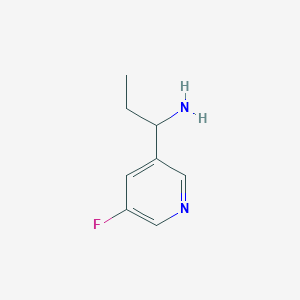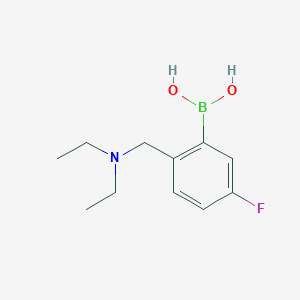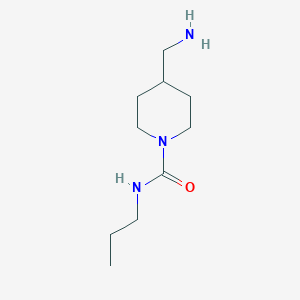
4-(aminomethyl)-N-propylpiperidine-1-carboxamide
Descripción general
Descripción
“4-(aminomethyl)-N-propylpiperidine-1-carboxamide” is a compound that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . It is a trifunctional amine for the preparation of linear poly (amido amine)s, which form micelles for controlled delivery of drugs . It can also be used as a linker for the synthesis of dendron-OMS hybrids .
Molecular Structure Analysis
The molecular structure of “4-(aminomethyl)-N-propylpiperidine-1-carboxamide” is likely to have a profound impact on its properties and functions. For instance, the spacer cations in similar compounds have been found to significantly affect the structural dynamics .Aplicaciones Científicas De Investigación
Cancer Treatment Research
4-(aminomethyl)-N-propylpiperidine-1-carboxamide derivatives have been studied for their role in cancer treatment, particularly as inhibitors of poly(ADP-ribose) polymerase (PARP). These inhibitors are considered potent for cancer therapy due to their interaction with DNA repair mechanisms in cancer cells. For instance, 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, a related compound, has been examined for its inhibitory effect on PARP, showing potential for the treatment of various cancers (Riahi et al., 2008); (Sharma, 2014); (Sharma, 2015).
DNA Interaction Studies
Studies have explored the interaction of similar compounds with DNA, which is crucial for understanding their potential as antitumor agents. The binding patterns and stability of these compounds with DNA have been assessed, providing insights into their mechanisms of action and potential therapeutic applications (Howell et al., 2012); (Shukla et al., 2006).
Synthesis and Chemical Analysis
Research has been conducted on the synthesis of derivatives of 4-(aminomethyl)-N-propylpiperidine-1-carboxamide and related compounds, examining their chemical properties and potential applications. These studies are fundamental in developing new pharmacological agents (Takács et al., 2014); (Sívek et al., 2008).
Antimicrobial and Antitumor Activities
Certain derivatives have shown promising antimicrobial and antitumor activities. These findings are significant for the development of new therapeutic agents targeting various microbial pathogens and cancer cells (Pokhodylo et al., 2021); (Deady et al., 2003).
Propiedades
IUPAC Name |
4-(aminomethyl)-N-propylpiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-2-5-12-10(14)13-6-3-9(8-11)4-7-13/h9H,2-8,11H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWQOJDCUWSNKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)-N-propylpiperidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



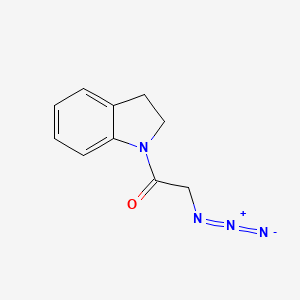
![N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B1398934.png)
